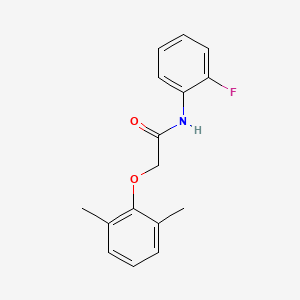

2-(2,6-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

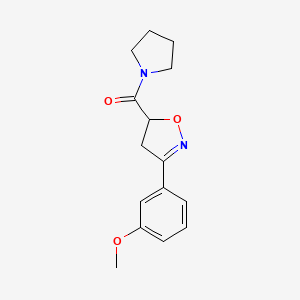

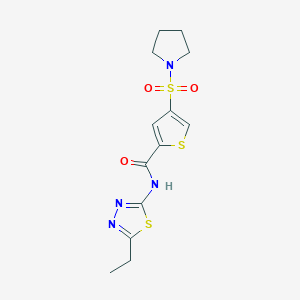

Introduction This compound belongs to a group of organic compounds known for their various biological activities. The analysis of its structure and properties is crucial for understanding its potential applications in various fields, excluding its drug use and side effects.

Synthesis Analysis The synthesis of related compounds typically involves reactions of different phenylacetamides and phenoxy acetic acids. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized using a combination of ethyl 2-(2-isopropylphenoxy) acetic acid, 2-diaminobenzene, and other reagents (Sharma et al., 2018).

Molecular Structure Analysis The molecular structure of similar compounds can be complex, often crystallizing in specific systems like the orthorhombic crystal system. This structure is characterized by intermolecular hydrogen bonds and specific spatial arrangements (Sharma et al., 2018).

Chemical Reactions and Properties Chemical properties include the ability to form stable intermolecular hydrogen bonds. The reactivity of such compounds can be influenced by their molecular structure and the presence of specific functional groups (Sharma et al., 2018).

Physical Properties Analysis Physical properties like melting point, solubility, and crystalline structure are critical. These properties are influenced by molecular conformation and intermolecular interactions.

Chemical Properties Analysis The chemical properties involve aspects like reactivity with other chemical agents, stability under various conditions, and the potential for forming derivatives or undergoing specific reactions.

References The information provided here is based on scientific research, mainly from peer-reviewed journals and academic sources.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been studied for their biological effects, which are significant for their commercial importance. The biological responses to these chemicals vary qualitatively and quantitatively, reflecting both the biology of the material and its usage. Environmental toxicology data for these materials have expanded, adding to our understanding of their biological consequences (Kennedy, 2001).

Paracetamol Metabolism and Genetic Differences

The metabolism of paracetamol (acetaminophen) involves several pathways, including glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. Intersubject and ethnic differences in metabolism suggest variations in susceptibility to toxicity and pain alleviation, linked to pharmacogenetic profiles. This highlights the complexity of metabolism and potential individualized responses to drug treatment, which may be relevant to studying the effects of acetamide derivatives (Li-zi Zhao & G. Pickering, 2011).

Environmental Protection by Adsorptive Elimination of Pharmaceuticals

The adsorptive elimination of pharmaceutical compounds from water, such as acetaminophen, showcases the environmental impact and remediation efforts for these chemicals. This area of research is crucial for understanding how chemical compounds, possibly including acetamide derivatives, interact with and can be removed from environmental systems (C. Igwegbe et al., 2021).

properties

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-11-6-5-7-12(2)16(11)20-10-15(19)18-14-9-4-3-8-13(14)17/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGAFTRKDYGJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dimethylphenoxy)-N-(2-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)

![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)